3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolothiadiazoles with excellent efficiency.
Chemical Reactions Analysis
3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolothiadiazole core.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazoles, such as:
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has similar biological activities but differs in its substitution pattern, which can affect its potency and selectivity.
3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound is structurally similar but lacks the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13FN4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-23-14-7-5-11(6-8-14)9-15-21-22-16(19-20-17(22)24-15)12-3-2-4-13(18)10-12/h2-8,10H,9H2,1H3 |
InChI Key |
OPUJGFWGZQUGEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.